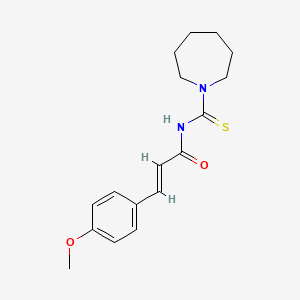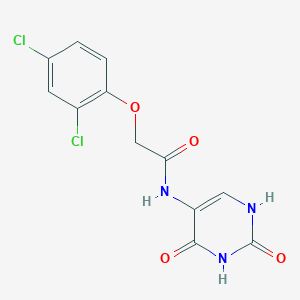
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide, also known as DMPT, is a synthetic compound which has been widely used in scientific research for its unique properties. DMPT is a thioamide compound that has been shown to have a number of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide is not fully understood, but it is believed to involve the activation of HIF. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to induce HIF in cells, leading to the upregulation of a number of genes involved in hypoxia response. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has also been shown to inhibit the activity of prolyl hydroxylase enzymes, which are involved in the degradation of HIF. This inhibition leads to the stabilization of HIF and the upregulation of genes involved in hypoxia response.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have a number of interesting biochemical and physiological effects. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to induce HIF in cells, leading to the upregulation of a number of genes involved in hypoxia response. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has also been shown to have anti-inflammatory and anti-cancer properties. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to inhibit the activity of prolyl hydroxylase enzymes, which are involved in the degradation of HIF. This inhibition leads to the stabilization of HIF and the upregulation of genes involved in hypoxia response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has a number of advantages for use in lab experiments. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide is a relatively simple compound to synthesize, and it has been extensively studied in scientific research. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide is also relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide in lab experiments. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have some toxicity in certain cell lines, and its effects on different cell types can vary.
Direcciones Futuras
There are a number of interesting future directions for the study of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide. One potential area of research is the development of new drugs based on the structure of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have anti-inflammatory and anti-cancer properties, and further research in these areas could lead to the development of new drugs for the treatment of these conditions. Another potential area of research is the investigation of the effects of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide on different cell types. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have some toxicity in certain cell lines, and further research could help to elucidate the mechanisms underlying these effects. Finally, the study of the mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide could lead to the development of new therapies for the treatment of hypoxia-related conditions.
Métodos De Síntesis
The synthesis of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide involves the reaction of 2,4-dimethylbenzoyl chloride with 4-methylphenylhydrazine in the presence of sodium hydroxide and carbon disulfide. This reaction results in the formation of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide as a white crystalline solid. The synthesis of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide is relatively simple and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been extensively used in scientific research as a tool to investigate a variety of biological processes. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have a number of interesting biochemical and physiological effects, including the ability to induce hypoxia-inducible factor (HIF) in cells. HIF is a transcription factor that plays a key role in the regulation of cellular responses to hypoxia. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has also been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(4-methylphenyl)carbamothioylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S2/c1-11-4-7-14(8-5-11)18-16(22)20-21-17(23)19-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3,(H2,18,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPGJQKHNCYTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=S)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)
![4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5730896.png)
![(2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5730903.png)



![N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730937.png)
![2-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5730938.png)
![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5730945.png)


![ethyl 2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5730961.png)
![3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5730968.png)